Octyl glucose neopentyl glycol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

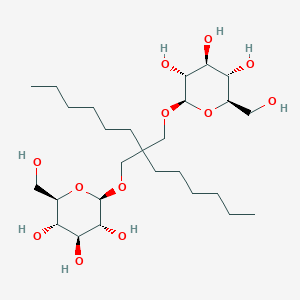

(2R,3R,4S,5S,6R)-2-[2-hexyl-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]octoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H52O12/c1-3-5-7-9-11-27(12-10-8-6-4-2,15-36-25-23(34)21(32)19(30)17(13-28)38-25)16-37-26-24(35)22(33)20(31)18(14-29)39-26/h17-26,28-35H,3-16H2,1-2H3/t17-,18-,19-,20-,21+,22+,23-,24-,25-,26-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYXCLOLHZMMLEK-PCIRLDFKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCCCCC)(COC1C(C(C(C(O1)CO)O)O)O)COC2C(C(C(C(O2)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(CCCCCC)(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H52O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Octyl Glucose Neopentyl Glycol (OGNG): A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Octyl Glucose Neopentyl Glycol (OGNG), a non-ionic detergent increasingly utilized in the fields of biochemistry and structural biology. Designed for researchers, scientists, and drug development professionals, this document details the physicochemical properties, synthesis, and experimental applications of OGNG, with a focus on its role in the stabilization and crystallization of membrane proteins.

Introduction

This compound (OGNG) is a novel amphiphile belonging to the neopentyl glycol class of detergents. Structurally, it features a central quaternary carbon atom derived from neopentyl glycol, linked to two hydrophilic glucose headgroups and two hydrophobic octyl chains.[1][2] This unique architecture confers advantageous properties for the study of integral membrane proteins (IMPs), which are notoriously challenging to extract and stabilize outside of their native lipid bilayer environment. OGNG offers an alternative to traditional detergents like n-octyl-β-D-glucoside (OG), often demonstrating improved protein stability and a higher likelihood of successful crystallization.[1]

Physicochemical Properties of OGNG

The efficacy of a detergent in membrane protein research is largely dictated by its physicochemical properties. OGNG has been designed to offer a balance of hydrophobicity to solubilize membrane proteins and hydrophilicity to maintain solubility in aqueous solutions. A summary of its key properties is presented in Table 1.

| Property | Value | Reference(s) |

| Synonyms | 2,2-dihexylpropane-1,3-bis-β-D-glucopyranoside, OGNG, MNG - OG | [3] |

| Molecular Formula | C₂₇H₅₂O₁₂ | [3] |

| Molecular Weight | 568.69 g/mol | [3] |

| CAS Number | 1257853-32-9 | [3] |

| Appearance | White to off-white solid powder | |

| Critical Micelle Concentration (CMC) | ~1.02 mM (0.058% w/v) in H₂O | [1][2][4] |

| Purity (by HPLC) | ≥98% | [1][4] |

| Solubility in Water (20°C) | ≥20% (w/v) | [1][4] |

| pH (1% solution in water) | 5-8 | [4] |

| Conductance (10% solution in water) | < 100 µS | [4] |

| Absorbance (1% solution in water) | 260 nm: ≤ 0.15280 nm: ≤ 0.12340 nm: ≤ 0.1 | [4] |

Synthesis of this compound

The synthesis of OGNG is based on the principles of glycosylation, where a carbohydrate moiety is attached to a hydrophobic aglycone. While a detailed, step-by-step protocol for the industrial synthesis of OGNG is not publicly available, the general synthetic strategy for the broader class of glucose-neopentyl glycol (GNG) detergents has been described and involves a key glycosylation step. A plausible synthetic pathway is outlined below.

A key precursor is a benzylated glucopyranosyl trichloroacetimidate, which serves as the glucose donor. The neopentyl glycol core, substituted with octyl chains, acts as the acceptor. The synthesis likely proceeds through the following conceptual stages:

-

Preparation of the Glycosyl Donor: Protection of the hydroxyl groups of D-glucose, followed by activation of the anomeric carbon to form a reactive species like a trichloroacetimidate.

-

Preparation of the Aglycone Acceptor: Synthesis of 2,2-dioctylpropane-1,3-diol from neopentyl glycol and an octyl halide.

-

Glycosylation Reaction: The protected glucosyl donor is reacted with the dioctyl-neopentyl glycol acceptor in the presence of a Lewis acid catalyst to form the glycosidic bonds.

-

Deprotection: Removal of the protecting groups from the glucose moieties to yield the final OGNG product.

Experimental Protocols and Applications

The primary application of OGNG is in the solubilization, stabilization, and crystallization of membrane proteins. Its efficacy has been demonstrated in improving the crystal quality of membrane proteins such as Thermotoga maritima pyrophosphatase (TmPPase).[3]

General Protocol for Membrane Protein Solubilization and Stabilization

The following is a generalized protocol for the use of OGNG in membrane protein studies. Optimal conditions, including detergent concentration and incubation times, should be determined empirically for each specific protein.

Materials:

-

Cell paste or purified membranes containing the target protein

-

Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, protease inhibitors)

-

Solubilization Buffer (Lysis/Wash Buffer containing a specified concentration of OGNG)

-

OGNG stock solution (e.g., 10% w/v in water)

-

Ultracentrifuge

Procedure:

-

Membrane Preparation: Isolate cell membranes containing the overexpressed target protein using standard cell lysis and ultracentrifugation techniques.

-

Detergent Screening (Optional but Recommended): To determine the optimal OGNG concentration, perform small-scale solubilization trials with varying concentrations of OGNG (e.g., 0.5% - 2.0% w/v).

-

Solubilization: Resuspend the membrane pellet in Solubilization Buffer. A common starting point is a protein-to-detergent ratio of 1:10 (w/w). Incubate the suspension with gentle agitation for 1-2 hours at 4°C.

-

Clarification: Pellet the unsolubilized material by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).

-

Purification: The supernatant, containing the solubilized protein-detergent complexes, can then be subjected to standard chromatographic purification techniques (e.g., affinity, ion-exchange, size-exclusion chromatography). It is crucial to include a low concentration of OGNG (typically at or slightly above its CMC) in all purification buffers to maintain protein stability.

Application in Protein Crystallization

OGNG's ability to form small, stable protein-detergent complexes can be advantageous for protein crystallization. The general principle involves replacing the detergent used for purification with OGNG prior to setting up crystallization trials.

General Considerations:

-

Detergent Exchange: During the final purification step (e.g., size-exclusion chromatography), the column can be pre-equilibrated with a buffer containing OGNG to exchange the initial solubilizing detergent.

-

Concentration: The purified protein-OGNG complex should be concentrated to a level suitable for crystallization (typically 5-20 mg/mL).

-

Crystallization Screening: High-throughput screening using commercial or custom-made crystallization screens is recommended. The presence of OGNG in the protein solution may influence the optimal crystallization conditions.

Mechanism of Action: Micelle Formation and Protein Stabilization

Like other detergents, OGNG functions by forming micelles in aqueous solutions above its critical micelle concentration (CMC). The hydrophobic octyl chains of OGNG aggregate to form the core of the micelle, while the hydrophilic glucose headgroups are exposed to the aqueous environment.

When introduced to a membrane preparation, OGNG micelles partition into the lipid bilayer, disrupting it and encapsulating the integral membrane proteins. The hydrophobic transmembrane domains of the protein are shielded from the aqueous solvent by the hydrophobic core of the OGNG micelle, thus maintaining the protein's native conformation and preventing aggregation.

Conclusion

This compound represents a significant advancement in the toolkit for membrane protein research. Its unique chemical structure provides enhanced stability to a variety of membrane proteins, facilitating their purification and increasing the likelihood of successful crystallization. This technical guide provides a foundational understanding of OGNG's properties and applications, empowering researchers to leverage this promising detergent in their structural and functional studies of membrane proteins.

References

- 1. This compound › Reagents from anatrace›Protein Sample Preparation›Sample Preparation › SERVA Electrophoresis GmbH [serva.de]

- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Maltose-neopentyl glycol (MNG) amphiphiles for solubilization, stabilization and crystallization of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of OGNG Detergent

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Octyl-β-D-glucopyranosyl-(1→4)-N-gluconamide (OGNG) is a non-ionic detergent belonging to the neopentyl glycol class of amphiphiles.[1] These detergents are noted for their efficacy in extracting, solubilizing, and stabilizing membrane proteins, which are crucial targets in drug discovery and biomedical research. The unique architecture of neopentyl glycol detergents, featuring a central quaternary carbon with two hydrophilic head groups and two lipophilic tails, allows for dense packing within micelles. This characteristic contributes to enhanced thermal stability of protein-detergent complexes and results in exceptionally low critical micelle concentrations (CMCs).[1] This guide provides a comprehensive overview of the core physicochemical properties of OGNG, detailed experimental protocols for their determination, and visual workflows relevant to its application in membrane protein research.

Physicochemical Properties of OGNG

The utility of a detergent in membrane protein studies is largely dictated by its physicochemical characteristics. These properties determine its behavior in aqueous solutions and its interaction with membrane proteins. Key parameters for OGNG are summarized in the table below.

| Property | Value | Units | References |

| Molecular Weight | 568.70 | g/mol | |

| Critical Micelle Concentration (CMC) | ~1.0 | mM | [1] |

| ~0.058 | % (w/v) | [1] | |

| Hydrodynamic Radius (Rh) of Micelles | 4.46 | nm | |

| Aggregation Number (Nagg) | Not explicitly found; estimated to be in the range of other non-ionic glucosides (e.g., OG: 27-100) | - | [2][3][4] |

| Solubility (in Water) | ≥ 20 | % (w/v) | [3] |

Experimental Protocols

Accurate determination of a detergent's physicochemical properties is essential for its effective use. Below are detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC) using Diphenylhexatriene (DPH)

The CMC is the concentration at which detergent monomers begin to form micelles. A common method for its determination involves the use of a hydrophobic fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), which exhibits increased fluorescence in a hydrophobic environment.

Materials:

-

OGNG detergent

-

1,6-diphenyl-1,3,5-hexatriene (DPH)

-

Tetrahydrofuran (THF)

-

Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of DPH: Dissolve DPH in THF to a concentration of 10 mM.

-

Prepare a series of OGNG solutions: Create a serial dilution of OGNG in the aqueous buffer, covering a concentration range both below and above the expected CMC (~1.0 mM).

-

Add DPH to OGNG solutions: To 2 mL of each OGNG dilution in a separate tube, add 1 µL of the 10 mM DPH stock solution.

-

Incubate: Incubate the tubes in the dark at room temperature for 30 minutes to allow for the partitioning of DPH into any micelles.

-

Measure fluorescence: Transfer the solutions to quartz cuvettes and measure the fluorescence intensity using a fluorometer. The excitation wavelength should be set to 358 nm and the emission wavelength to 430 nm.

-

Data analysis: Plot the fluorescence intensity as a function of the OGNG concentration. The CMC is determined as the concentration at which a sharp increase in fluorescence is observed, representing the point of micelle formation.

Determination of Micelle Hydrodynamic Radius (Rh) by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size of particles, such as detergent micelles, in a solution. It works by analyzing the fluctuations in scattered light intensity caused by the Brownian motion of the particles.

Materials:

-

OGNG detergent

-

Aqueous buffer of choice (filtered through a 0.22 µm filter)

-

Dynamic Light Scattering (DLS) instrument

-

Low-volume disposable cuvettes

Procedure:

-

Prepare OGNG solution: Prepare a solution of OGNG in the filtered aqueous buffer at a concentration significantly above its CMC (e.g., 1.0 wt%).

-

Sample preparation: Filter the OGNG solution through a 0.22 µm syringe filter directly into a clean, dust-free DLS cuvette to remove any large aggregates or dust particles.

-

Instrument setup: Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25 °C).

-

Data acquisition: Perform multiple DLS measurements to ensure reproducibility. The instrument's software will record the autocorrelation function of the scattered light intensity fluctuations.

-

Data analysis: The software will use the Stokes-Einstein equation to calculate the diffusion coefficient and, from that, the hydrodynamic radius (Rh) of the micelles. The result is typically presented as a size distribution plot.

Determination of Aggregation Number (Nagg) by Steady-State Fluorescence Quenching

The aggregation number is the average number of detergent monomers in a single micelle. This can be determined using a steady-state fluorescence quenching method. This protocol is a general guide and may require optimization for OGNG.

Materials:

-

OGNG detergent

-

A fluorescent probe that partitions into the micelle core (e.g., pyrene)

-

A quencher that also partitions into the micelle (e.g., coumarin 153)

-

Aqueous buffer of choice

-

Fluorometer

Procedure:

-

Prepare solutions: Prepare a series of OGNG solutions in the aqueous buffer at concentrations above the CMC.

-

Incorporate probe and quencher: To each OGNG solution, add a constant concentration of the fluorescent probe (pyrene) and varying concentrations of the quencher (coumarin 153).

-

Measure fluorescence: Measure the fluorescence intensity of the probe in each sample.

-

Data analysis: The degree of fluorescence quenching will depend on the concentration of micelles. The aggregation number can be calculated from the relationship between the quencher concentration, the detergent concentration, and the observed quenching, as the concentration of micelles is inversely proportional to the aggregation number.[2]

Visualizations

Experimental Workflow: Membrane Protein Solubilization and Purification using OGNG

The following diagram illustrates a typical workflow for the solubilization and subsequent purification of a membrane protein using OGNG detergent.

Caption: Workflow for membrane protein extraction and purification using OGNG detergent.

Logical Relationship: Detergent Properties and Application in Membrane Protein Research

This diagram illustrates the key physicochemical properties of detergents and how they influence their suitability for membrane protein research, ultimately impacting the success of downstream applications.

Caption: Interplay of detergent properties and their impact on membrane protein research outcomes.

Conclusion

OGNG is a valuable tool in the field of membrane protein research, offering advantages in protein stabilization due to its unique neopentyl glycol structure. A thorough understanding of its physicochemical properties, as outlined in this guide, is paramount for its successful application. The provided experimental protocols offer a starting point for the precise characterization of OGNG and other detergents in various experimental conditions. The visualized workflows provide a clear framework for the practical application of OGNG in the complex process of membrane protein solubilization and purification, ultimately aiding in the advancement of structural and functional studies of these critical biological molecules.

References

An In-depth Technical Guide to the Synthesis of Octyl Glucose Neopentyl Glycol (OGNG)

This technical guide provides a comprehensive overview of the synthesis pathway for Octyl Glucose Neopentyl Glycol (OGNG), a nonionic detergent widely utilized by researchers, scientists, and drug development professionals for the stabilization and structural analysis of membrane proteins. This document details the core chemical reactions, experimental protocols, and quantitative data associated with the synthesis, presented in a format conducive to laboratory replication.

Introduction

This compound (OGNG) is a member of the Glucose-Neopentyl Glycol (GNG) class of amphiphiles. These detergents are characterized by a central quaternary carbon atom derived from neopentyl glycol, which imparts a unique architecture that has shown to be effective in stabilizing membrane proteins for structural studies.[1][2][3] The synthesis of OGNG involves a multi-step chemical process, beginning with the formation of a dialkylated neopentyl glycol core, followed by glycosylation to introduce the glucose headgroups.

Synthesis Pathway Overview

The synthesis of this compound (OGNG), also known as 2,2-dihexylpropane-1,3-bis-β-D-glucopyranoside, follows a convergent strategy. The core of the molecule, a dialkylated neopentyl glycol derivative, is first synthesized. This is followed by the glycosylation of the hydroxyl groups with a protected glucose derivative. The final step involves the deprotection of the glucose moieties to yield the target amphiphile.

A general approach for the synthesis of GNGs, including those with pendant chains (P-GNGs), starts with diethyl malonate.[4] A long alkyl chain is introduced, followed by a second one. The resulting tetraester is then reduced to a tetra-ol, which serves as the precursor for glycosylation.[4]

The key steps in the synthesis of OGNG are:

-

Synthesis of the Hydrophobic Core: Dialkylation of a malonic ester with octyl bromide, followed by reduction to form 2,2-dihexylpropane-1,3-diol.

-

Glycosylation: Reaction of the diol with a protected glucose donor, typically a glucosyl halide or trichloroacetimidate, to form the β-glycosidic linkages.

-

Deprotection: Removal of the protecting groups from the glucose units to yield the final product, this compound.

Experimental Protocols

The following protocols are based on established methods for the synthesis of GNG amphiphiles and related glycosides.[4][5]

Synthesis of 2,2-Dihexylpropane-1,3-diol (Hydrophobic Core)

Materials:

-

Diethyl malonate

-

Sodium hydride (60% dispersion in mineral oil)

-

1-Bromooctane

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether

-

Hydrochloric acid (1 M)

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

Procedure:

-

Dialkylation:

-

To a stirred suspension of sodium hydride (2.2 eq) in anhydrous THF at 0 °C, add diethyl malonate (1.0 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Cool the mixture back to 0 °C and add 1-bromooctane (2.2 eq) dropwise.

-

The reaction is then heated to reflux and stirred overnight.

-

After cooling to room temperature, the reaction is quenched by the slow addition of water.

-

The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product, diethyl 2,2-dioctylmalonate, is purified by silica gel column chromatography.

-

-

Reduction:

-

To a stirred suspension of lithium aluminum hydride (2.0 eq) in anhydrous diethyl ether at 0 °C, add a solution of diethyl 2,2-dioctylmalonate (1.0 eq) in anhydrous diethyl ether dropwise.

-

The reaction mixture is stirred at room temperature for 4 hours.

-

The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

-

The resulting solid is filtered off, and the filtrate is dried over anhydrous sodium sulfate and concentrated to give 2,2-dihexylpropane-1,3-diol, which can be further purified by chromatography if necessary.

-

Glycosylation and Deprotection

Materials:

-

2,2-Dihexylpropane-1,3-diol

-

2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide (Acetobromo-α-D-glucose)

-

Mercury(II) cyanide or Silver trifluoromethanesulfonate

-

Anhydrous Dichloromethane (DCM)

-

Sodium methoxide in methanol

-

Amberlite IR-120 (H⁺) resin

-

Triethylamine

Procedure:

-

Glycosylation:

-

A mixture of 2,2-dihexylpropane-1,3-diol (1.0 eq) and mercury(II) cyanide (2.5 eq) in anhydrous DCM is stirred under an inert atmosphere.

-

A solution of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (2.5 eq) in anhydrous DCM is added dropwise.

-

The reaction mixture is stirred at room temperature for 48 hours.

-

The mixture is then diluted with DCM and washed sequentially with saturated aqueous sodium bicarbonate and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by silica gel column chromatography to yield the protected glycoside.

-

-

Deprotection (Zemplén deacetylation):

-

The purified protected glycoside is dissolved in a mixture of anhydrous methanol and DCM.

-

A catalytic amount of sodium methoxide in methanol is added, and the reaction is stirred at room temperature until TLC indicates complete deprotection.

-

The reaction is neutralized with Amberlite IR-120 (H⁺) resin.

-

The resin is filtered off, and the filtrate is concentrated under reduced pressure.

-

The final product, this compound, is purified by silica gel column chromatography.

-

Quantitative Data

The following table summarizes typical yields and key characterization data for the synthesis of OGNG and related compounds. Actual yields may vary depending on reaction scale and conditions.

| Step | Product | Typical Yield (%) | ¹H NMR (δ, ppm) |

| 1a | Diethyl 2,2-dioctylmalonate | 80-90 | Varies |

| 1b | 2,2-Dihexylpropane-1,3-diol | 85-95 | Varies |

| 2a | 2,2-Dihexylpropane-1,3-bis-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside) | 60-70 | Varies |

| 2b | This compound (OGNG) | >90 | ~4.3 (d, J=8.0 Hz, anomeric H)[1] |

Mandatory Visualizations

Synthesis Pathway of this compound

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound › Reagents from anatrace›Protein Sample Preparation›Sample Preparation › SERVA Electrophoresis GmbH [serva.de]

- 3. researchgate.net [researchgate.net]

- 4. Pendant-bearing glucose-neopentyl glycol (P-GNG) amphiphiles for membrane protein manipulation: Importance of detergent pendant chain for protein stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

Critical Micelle Concentration of n-Octyl-β-D-glucopyranoside (OGNG): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of n-octyl-β-D-glucopyranoside (OGNG), a non-ionic detergent widely used in the solubilization and purification of membrane proteins. Understanding the CMC is crucial for optimizing experimental conditions in various applications, including drug delivery and membrane protein research.

Quantitative Data Summary

The critical micelle concentration of OGNG can vary depending on the experimental conditions, such as temperature and the presence of salts. The following table summarizes the reported CMC values for OGNG from various sources.

| CMC (mM) | Conditions | Source |

| 20-25 | Not specified | Sigma-Aldrich[1][2] |

| 20-25 | 25°C | Thomas Scientific[3] |

| 20-25 | Not specified | AG Scientific[4] |

| 14.5 | 25°C | Sigma-Aldrich[2] |

| 18-20 | In H₂O | Anatrace[5], SERVA[6] |

| 23.4 | In 0.1 M NaCl | Anatrace[5] |

| 25 | 25°C, in aqueous solution | Wikipedia[7] |

| 27-100 | Aggregation number in H₂O | Anatrace[5], SERVA[6] |

Experimental Protocols for CMC Determination

Several methods can be employed to experimentally determine the CMC of a surfactant. The choice of method often depends on the nature of the surfactant and the available instrumentation.[8] Common techniques include surface tension measurement, conductivity measurement, and fluorescence spectroscopy.[9][10][11]

Surface Tension Method

This is a classic method for determining the CMC of surfactants.[10] The principle is based on the fact that as the concentration of a surfactant increases, it accumulates at the air-water interface, leading to a decrease in surface tension. Once micelles form, the surface tension remains relatively constant with a further increase in surfactant concentration. The CMC is identified as the inflection point in a plot of surface tension versus the logarithm of the surfactant concentration.[9][10]

Experimental Protocol:

-

Solution Preparation: Prepare a stock solution of OGNG in high-purity water. From this stock, create a series of dilutions to cover a concentration range that brackets the expected CMC.

-

Measurement:

-

Use a tensiometer, such as one employing the Du Noüy ring method, to measure the surface tension of each dilution.[9]

-

Ensure temperature control, as surface tension is temperature-dependent.

-

Calibrate the instrument with a known standard (e.g., pure water).

-

For each measurement, allow the system to equilibrate.

-

-

Data Analysis:

Conductivity Method

This method is suitable for ionic surfactants and can sometimes be used for non-ionic surfactants if there are ionic impurities or if the micelle formation significantly alters the solution's conductivity.[10] When micelles form, the mobility of the charge carriers in the solution changes, leading to a change in the slope of the conductivity versus concentration plot.[9]

Experimental Protocol:

-

Solution Preparation: As with the surface tension method, prepare a series of OGNG solutions of varying concentrations in high-purity water.

-

Measurement:

-

Use a calibrated conductivity meter.

-

Maintain a constant temperature throughout the experiment.

-

Rinse the conductivity cell with each new solution before measurement to avoid cross-contamination.

-

Record the conductivity of each solution.

-

-

Data Analysis:

-

Plot the specific conductivity (κ) on the y-axis against the surfactant concentration (C) on the x-axis.[9]

-

The plot will exhibit two linear segments with different slopes. The concentration at which the slope changes is the CMC.

-

Fluorescence Spectroscopy Method

This is a highly sensitive method that utilizes a fluorescent probe, such as pyrene, which has a fluorescence spectrum that is sensitive to the polarity of its microenvironment.[11] In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles, a nonpolar environment. This change in the microenvironment leads to a change in the fluorescence spectrum of pyrene.[12]

Experimental Protocol:

-

Solution Preparation: Prepare a series of OGNG solutions and add a small, constant amount of a fluorescent probe like pyrene to each.

-

Measurement:

-

Use a spectrofluorometer to record the fluorescence emission spectrum of pyrene in each solution.

-

Excite the sample at an appropriate wavelength for the chosen probe (e.g., ~335 nm for pyrene).

-

-

Data Analysis:

Visualizations

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the described CMC determination methods.

Caption: Workflow for CMC determination by surface tension measurement.

References

- 1. n-Octyl-β-D-Glucopyranosid CAS 29836-26-8 is a non-ionic detergent intended for solubilizing membrane-bound proteins in their native state and for the preparation of lipid vesicles. | Sigma-Aldrich [sigmaaldrich.com]

- 2. n-Octylglucoside non-ionic 29836-26-8 [sigmaaldrich.com]

- 3. thomassci.com [thomassci.com]

- 4. agscientific.com [agscientific.com]

- 5. Anatrace.com [anatrace.com]

- 6. Octyl-β-D-Glucoside › Reagents from anatrace›Protein Sample Preparation›Sample Preparation › SERVA Electrophoresis GmbH [serva.de]

- 7. Octyl glucoside - Wikipedia [en.wikipedia.org]

- 8. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. agilent.com [agilent.com]

An In-Depth Technical Guide to Octyl Glucose Neopentyl Glycol (OGNG) Detergent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl Glucose Neopentyl Glycol (OGNG) is a non-ionic detergent specifically designed for the solubilization, stabilization, and structural analysis of membrane proteins. Its unique neopentyl glycol core architecture, featuring two hydrophilic glucose head groups and two hydrophobic octyl tails, confers properties that are particularly advantageous for maintaining the native conformation and activity of challenging protein targets. This guide provides a comprehensive overview of OGNG's chemical structure, physicochemical properties, and its application in membrane protein research, with a focus on experimental protocols for protein purification and crystallization.

Chemical Structure and Formula

OGNG, also known as 2,2-Dihexylpropane-1,3-bis-β-D-glucopyranoside, is a member of the Glucose-Neopentyl Glycol (GNG) class of amphiphiles. The central quaternary carbon atom is a key feature of its design, allowing for a branched structure that differs significantly from traditional linear detergents.

Chemical Formula: C₂₇H₅₂O₁₂

Molecular Weight: 568.69 g/mol

CAS Number: 1257853-32-9

Below is a 2D representation of the chemical structure of this compound.

Physicochemical Properties

The unique structure of OGNG results in distinct micellar properties compared to commonly used detergents such as n-dodecyl-β-D-maltoside (DDM) and n-octyl-β-D-glucoside (OG). A summary of these properties is presented in the table below.

| Property | OGNG (this compound) | DDM (n-dodecyl-β-D-maltoside) | OG (n-octyl-β-D-glucoside) |

| Molecular Weight ( g/mol ) | 568.69 | 510.62 | 292.37 |

| Critical Micelle Concentration (CMC) (mM) | ~1.02[1] | ~0.17 | ~20-25 |

| Aggregation Number | Not explicitly found in search results | 80–150 | 27-100 |

| Micelle Molecular Weight (kDa) | Not explicitly found in search results | 65–70 | ~8-25 |

| Hydrodynamic Radius (Rh) of Micelles (nm) | Not explicitly found in search results | ~8 | ~1.5-2.3 |

Synthesis of OGNG

The synthesis of Glucose-Neopentyl Glycol (GNG) amphiphiles, including OGNG, has been described by Chae et al. The general synthetic scheme involves the alkylation of a neopentyl glycol derivative followed by glycosylation.

A detailed protocol for the synthesis of pendant-bearing GNGs, which is a modification of the original protocol for OGNG, has been reported. The synthesis of the fluorinated pendant-bearing GNGs (FP-GNGs) utilizes partially fluorinated alkyl chains. The β-stereochemistry of the glycosidic bonds is confirmed by NMR spectroscopy, with a characteristic single doublet peak at approximately 4.31/4.32 ppm with a vicinal coupling constant of J = 8.0 Hz.[2]

Experimental Protocols

OGNG has proven to be particularly effective in the structural determination of membrane proteins. A notable example is its use in the crystallization of the membrane-bound pyrophosphatase from Thermotoga maritima (TmPPase), where a detergent exchange to OGNG was a critical step for obtaining high-resolution crystals.[3]

General Workflow for Membrane Protein Purification and Crystallization using OGNG

The following diagram illustrates a general workflow for the purification and crystallization of a membrane protein, incorporating an in-column detergent exchange to OGNG.

Detailed Protocol for Purification and Crystallization of Thermotoga maritima Pyrophosphatase (TmPPase)

This protocol is adapted from the work of Kellosalo et al. (2013).

1. Protein Expression and Membrane Preparation:

-

Express recombinant TmPPase in a suitable host system (e.g., Saccharomyces cerevisiae).

-

Isolate cell membranes containing the overexpressed protein.

2. Solubilization:

-

Solubilize the membrane fraction at high temperature using a suitable detergent, such as n-dodecyl-β-D-maltoside (DDM).

3. Affinity Chromatography and In-Column Detergent Exchange:

-

Bind the solubilized protein to an affinity resin (e.g., Ni-NTA for His-tagged proteins).

-

Wash the column extensively with a buffer containing OGNG to perform an in-column detergent exchange. This step is crucial for removing the initial solubilization detergent and replacing it with OGNG.

-

A suitable wash buffer composition is: 50 mM Tris-HCl, 50 mM NaCl, pH 8.0, supplemented with OGNG at a concentration at or slightly above its CMC (~1.02 mM).

4. Elution and Concentration:

-

Elute the TmPPase from the affinity column using an appropriate elution buffer (e.g., containing imidazole for His-tagged proteins) that also contains OGNG.

-

Concentrate the purified protein-OGNG complex to a suitable concentration for crystallization trials (e.g., 10 mg/mL).

5. Crystallization:

-

For crystallization, the purified protein is buffer-exchanged into a crystallization buffer. A reported successful crystallization buffer for TmPPase in complex with an inhibitor contains:

-

50 mM MES-NaOH, pH 6.5

-

3.5% (v/v) glycerol

-

50 mM KCl

-

5 mM MgCl₂

-

2 mM DTT

-

0.5% OGNPG (a related neopentyl glycol detergent, suggesting a similar concentration range for OGNG would be appropriate)[3]

-

-

Set up crystallization trials using the sitting-drop or hanging-drop vapor diffusion method.

-

Crystals of TmPPase have been grown in conditions containing PEG 400.

Logical Relationships in Detergent Selection for Membrane Protein Studies

The choice of detergent is a critical decision in membrane protein research. The following diagram illustrates the logical considerations and the positioning of OGNG as a specialized detergent for structural biology applications.

Conclusion

This compound (OGNG) represents a significant advancement in detergent technology for membrane protein science. Its unique chemical structure provides enhanced stability to a variety of membrane proteins, making it an invaluable tool for researchers in structural biology and drug development. The successful application of OGNG in the crystallization of challenging targets like TmPPase underscores its potential to facilitate the determination of novel membrane protein structures. While further characterization of its micellar properties, such as the aggregation number, is warranted, the available data and experimental protocols demonstrate that OGNG is a powerful detergent for the study of membrane proteins.

References

- 1. Comparative study on the micelle properties of synthetic and dissolved organic matters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Improved pendant-bearing glucose-neopentyl glycols (P-GNGs) for membrane protein stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asymmetry in catalysis by Thermotoga maritima membrane-bound pyrophosphatase demonstrated by a nonphosphorus allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Aqueous Solubility of Octyl Glucose Neopentyl Glycol (OGNPG)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl glucose neopentyl glycol (OGNPG), a non-ionic detergent, has emerged as a valuable tool in membrane protein research. Its unique molecular architecture, featuring two hydrophilic glucose headgroups and two hydrophobic octyl chains linked to a neopentyl glycol core, imparts properties that are highly advantageous for the solubilization, stabilization, and structural analysis of membrane proteins.[1][2] A thorough understanding of its aqueous solubility is paramount for its effective application. This guide provides a comprehensive overview of the solubility of OGNPG in water, including quantitative data, detailed experimental protocols for solubility determination, and a workflow for its application in membrane protein stabilization.

Physicochemical Properties of OGNPG

| Property | Value | Reference(s) |

| Molecular Formula | C₂₇H₅₂O₁₂ | [3] |

| Molecular Weight | 568.69 g/mol | [3][4][5] |

| CAS Number | 1257853-32-9 | [3][4][5] |

Aqueous Solubility of OGNPG

OGNPG exhibits high solubility in aqueous solutions, a critical feature for its use in biochemical and structural studies. The presence of the two glucose headgroups contributes significantly to its interaction with water molecules, facilitating its dissolution.

Quantitative Solubility Data

The solubility of OGNPG in water and other relevant buffer systems has been determined and is summarized in the table below.

| Parameter | Value | Temperature (°C) | Conditions | Reference(s) |

| Aqueous Solubility | ≥ 20% (w/v) | 20 | --- | [1][3][4][6] |

| Critical Micelle Concentration (CMC) | ~1.02 mM (~0.058% w/v) | Not Specified | In H₂O | [1][3][4] |

| Solubility in PBS | 100 mg/mL (175.84 mM) | Not Specified | Requires ultrasonication |

Experimental Protocols for Solubility Determination

Accurate determination of the aqueous solubility and critical micelle concentration (CMC) of detergents like OGNPG is crucial for their effective use. The following sections detail the methodologies that can be employed for these measurements, based on standard practices in the field.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solute (OGNPG) is agitated in a solvent (water) for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then measured.

Procedure:

-

Preparation: Add an excess amount of OGNPG to a known volume of deionized water in a sealed, flat-bottomed flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 20°C) using a shaker for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved material to settle.

-

Sample Collection: Carefully withdraw a sample from the clear supernatant, ensuring no solid particles are transferred.

-

Filtration (Optional but Recommended): Filter the collected sample through a 0.22 µm syringe filter to remove any remaining microparticles.

-

Quantification: Determine the concentration of OGNPG in the filtrate using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or a gravimetric method (evaporation of the solvent and weighing the residue).

-

Calculation: Express the solubility as a percentage (w/v) or in molarity.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of surfactants, representing the concentration at which micelles begin to form. Several techniques can be used to determine the CMC of OGNPG.

Principle: The surface tension of a surfactant solution decreases as the concentration increases. Once micelles form, the concentration of free surfactant monomers in the bulk solution remains relatively constant, leading to a plateau in the surface tension. The CMC is the concentration at which this plateau begins.

Procedure:

-

Prepare a series of OGNPG solutions of varying concentrations in deionized water.

-

Measure the surface tension of each solution using a tensiometer (e.g., a du Noüy ring or Wilhelmy plate tensiometer).

-

Plot surface tension versus the logarithm of the OGNPG concentration.

-

Identify the inflection point in the plot, where the surface tension begins to plateau. This point corresponds to the CMC.

Principle: This method utilizes a fluorescent probe (e.g., pyrene) that exhibits different fluorescence properties in polar and non-polar environments. Below the CMC, the probe is in the aqueous environment. Above the CMC, the probe partitions into the hydrophobic core of the micelles, leading to a change in its fluorescence spectrum.

Procedure:

-

Prepare a series of OGNPG solutions containing a constant, low concentration of the fluorescent probe.

-

Measure the fluorescence emission spectrum of each solution.

-

Analyze the changes in the fluorescence properties (e.g., the ratio of the intensity of the first and third vibronic peaks of pyrene, I₁/I₃) as a function of OGNPG concentration.

-

Plot the fluorescence parameter versus the OGNPG concentration. The concentration at which a sharp change in the slope of the plot occurs is the CMC.

Application of OGNPG in Membrane Protein Stabilization

A primary application of OGNPG is in the solubilization and stabilization of membrane proteins for structural and functional studies. The following workflow illustrates the general procedure.

Conclusion

This compound is a highly water-soluble detergent that has proven to be a valuable asset in the field of membrane protein research. Its favorable solubility characteristics, coupled with its ability to stabilize a wide range of membrane proteins, make it an excellent choice for researchers and drug development professionals. The experimental protocols and workflow provided in this guide offer a practical framework for the effective utilization of OGNPG in the laboratory.

References

- 1. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 2. rroij.com [rroij.com]

- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 4. justagriculture.in [justagriculture.in]

- 5. Maltose-neopentyl glycol (MNG) amphiphiles for solubilization, stabilization and crystallization of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Octyl Glucose Neopentyl Glycol (OGNG) for Researchers and Drug Development Professionals

Introduction

Octyl Glucose Neopentyl Glycol (OGNG), a member of the glucose-neopentyl glycol (GNG) class of amphiphiles, is a non-ionic detergent increasingly utilized in the study of membrane proteins. Its unique branched architecture, featuring two octyl chains and two glucose headgroups, offers distinct advantages over traditional linear detergents like n-dodecyl-β-D-maltoside (DDM). This guide provides a comprehensive overview of OGNG's properties, synthesis, and applications, with a focus on protocols and workflows relevant to researchers in structural biology and drug development. OGNG has demonstrated superior efficacy in stabilizing membrane proteins, including G protein-coupled receptors (GPCRs), making it a valuable tool for structural and functional studies.

Physicochemical Properties of this compound

The molecular structure and properties of OGNG are summarized below. These characteristics are critical for its application in membrane protein research, influencing everything from solubilization efficiency to the stability of protein-detergent complexes.

| Property | Value | Reference(s) |

| Molecular Weight | 568.69 g/mol | [1][2][3] |

| Molecular Formula | C₂₇H₅₂O₁₂ | [1][2][3] |

| CAS Number | 1257853-32-9 | [1][2][3] |

| Critical Micelle Concentration (CMC) | ~1.02 mM (0.058% w/v) in H₂O | [1][3] |

| pH (1% solution in water) | 5-8 | [1][3] |

| Solubility in Water (20°C) | ≥ 20% (w/v) | [1] |

| Purity (by HPLC) | ≥ 98% | [1] |

| Conductance (10% solution in water) | < 100 µS | [3] |

Synthesis of this compound

The synthesis of GNGs, including OGNG, typically starts from diethyl malonate. The following diagram illustrates the general synthetic workflow.

Experimental Protocol: General Synthesis

The synthesis of pendant-bearing GNGs is adapted from previously reported protocols. A long alkyl chain (e.g., octyl) is first introduced at the α-carbon of diethyl malonate, followed by the attachment of a second alkyl group (the pendant chain). The resulting tetraester is then reduced to a dialkylated tetra-ol derivative. This intermediate serves as the substrate for a β-selective glycosylation reaction to yield the final GNG product. The β-stereochemistry of the glycosidic bonds is a critical feature of these molecules.[2]

Applications in Membrane Protein Research

OGNG is primarily used for the solubilization and stabilization of integral membrane proteins (IMPs) for structural and functional studies. Its branched structure is thought to provide a more stable micellar environment compared to linear detergents, which can be crucial for maintaining the native conformation of sensitive proteins like GPCRs.

Experimental Protocol: Membrane Protein Extraction and Stabilization

This protocol provides a general framework for using OGNG to extract and stabilize a target membrane protein. Concentrations and incubation times may need to be optimized for specific proteins.

-

Membrane Preparation : Isolate cell membranes expressing the target protein using standard cell lysis and centrifugation protocols. Resuspend the membrane pellet in a suitable buffer (e.g., 50 mM HEPES, pH 8.0, 500 mM NaCl, 20% glycerol) to a final protein concentration of approximately 10 mg/mL.[2]

-

Solubilization : Add OGNG to the membrane suspension to a final concentration of 1.0-1.5% (w/v). Incubate for 1-2 hours at 4°C with gentle agitation.[2]

-

Clarification : Centrifuge the mixture at high speed (e.g., >100,000 x g) for 30-60 minutes at 4°C to pellet insoluble material.

-

Purification and Detergent Exchange : The supernatant containing the solubilized protein-detergent complexes can then be subjected to affinity chromatography. During purification, the OGNG concentration is typically maintained at a level above its CMC (e.g., CMC + 0.04% w/v). For some applications, such as crystallization, it may be beneficial to exchange the detergent during purification.[3]

-

Stability Assessment : The stability of the purified protein in OGNG can be assessed over time using various methods, such as monitoring its ability to bind a radiolabeled ligand or by assessing its structural integrity via techniques like circular dichroism or size-exclusion chromatography.[2]

The following diagram illustrates a typical experimental workflow for membrane protein stabilization using OGNG.

Use in Crystallization

OGNG has been instrumental in the successful crystallization and structure determination of membrane proteins. In some cases, exchanging the detergent used for initial solubilization (e.g., DDM) to OGNG during the final stages of purification has been a decisive step in obtaining high-quality crystals.[4][5]

The logical relationship for considering detergent exchange for crystallization is outlined below.

Conclusion

This compound is a powerful tool for researchers and drug development professionals working with challenging membrane proteins. Its superior stabilizing properties for a range of proteins, including GPCRs, make it a valuable alternative to conventional detergents. The detailed information and protocols provided in this guide aim to facilitate its effective application in the laboratory.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pendant-bearing glucose-neopentyl glycol (P-GNG) amphiphiles for membrane protein manipulation: Importance of detergent pendant chain for protein stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound (OGNG) | Others 12 | 1257853-32-9 | Invivochem [invivochem.com]

An In-depth Technical Guide to Octyl Glucose Neopentyl Glycol (OGNG) Amphiphile: Design, Characteristics, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the design, physicochemical characteristics, and applications of Octyl Glucose Neopentyl Glycol (OGNG) amphiphiles. This class of synthetic amphiphiles has garnered significant interest, particularly in the field of membrane protein structural biology, which is a cornerstone of modern drug discovery.

Core Design Principles of OGNG Amphiphiles

This compound (OGNG) is a member of the broader family of Glucose-Neopentyl Glycol (GNG) amphiphiles. The fundamental design of these molecules centers around a central quaternary carbon atom derived from neopentyl glycol.[1] This core structure gives rise to a unique architecture featuring a branched diglucoside headgroup and two identical alkyl chains, in the case of OGNG, these are octyl chains.[2]

The key design features include:

-

Hydrophilic Headgroup: Composed of two glucose units, providing high water solubility.

-

Hydrophobic Tail: Consists of two octyl chains, which drive the self-assembly into micelles in aqueous environments.

-

Neopentyl Glycol Core: This central quaternary carbon atom imparts a specific conformational rigidity to the molecule, influencing its packing in micelles.[1]

This design is a strategic evolution from traditional detergents used in membrane protein research. For instance, while maltose-based amphiphiles like DDM (n-dodecyl-β-D-maltoside) are known for their ability to stabilize membrane proteins, glucose-based amphiphiles like OGNG tend to form smaller protein-detergent complexes (PDCs).[3] This is a desirable characteristic for structural determination techniques like X-ray crystallography.

Physicochemical Characteristics of OGNG Amphiphiles

The unique molecular architecture of OGNG and related GNG amphiphiles results in distinct physicochemical properties. These properties are crucial for their application in solubilizing and stabilizing membrane proteins.

Quantitative Data Summary

| Amphiphile | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) (mM) | Hydrodynamic Radius (Rh) of Micelles (nm) |

| OGNG | 568.69 | 1.0 | Not explicitly found |

| GNG-1 | - | 0.17 | 2.6 |

| GNG-3 | - | 0.05 | 3.1 |

| DDM (for comparison) | 510.62 | 0.17 | 3.5 |

| OG (for comparison) | 292.37 | ~25 | ~2.1 |

Data compiled from multiple sources. Note that the hydrodynamic radius for OGNG was not explicitly found in the searched literature, while data for other GNGs are provided for context.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and application of OGNG amphiphiles. Below are protocols for key experiments.

Synthesis of OGNG Amphiphiles

While a detailed, step-by-step synthesis protocol for OGNG is not publicly available in the primary literature reviewed, the general synthesis of GNG amphiphiles has been described. The synthesis involves the chemical conjugation of the glucose headgroups to the neopentyl glycol core with its attached hydrophobic tails. A generalized synthetic scheme would involve:

-

Preparation of the Hydrophobic Core: Synthesis of the dialkylated neopentyl glycol derivative.

-

Glycosylation: Coupling of the glucose moieties to the hydroxyl groups of the neopentyl glycol core. This is a critical step that determines the stereochemistry of the glycosidic bonds.

-

Purification: The final product is purified using chromatographic techniques to ensure high purity, which is crucial for its applications.

Note: For a precise, detailed protocol, it is recommended to consult the supplementary information of the primary research articles by Chae, P. S., et al., which first described this class of amphiphiles.

Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

This method relies on the change in the fluorescence properties of a hydrophobic dye upon its partitioning into the hydrophobic core of micelles.

Materials and Equipment:

-

OGNG amphiphile

-

Hydrophobic fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene (DPH) or Nile Red)

-

High-purity water

-

Fluorometer

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of the fluorescent probe in a suitable organic solvent (e.g., methanol or ethanol).

-

Prepare a series of aqueous solutions with varying concentrations of OGNG.

-

Add a small, constant amount of the fluorescent probe stock solution to each OGNG solution. The final concentration of the probe should be very low to avoid self-quenching.

-

Allow the solutions to equilibrate.

-

Measure the fluorescence intensity of each solution using a fluorometer. The excitation and emission wavelengths will depend on the chosen probe.

-

Plot the fluorescence intensity as a function of the OGNG concentration.

-

Determine the CMC: The plot will typically show a sigmoidal curve. The CMC is the concentration at which a sharp increase in fluorescence intensity is observed, corresponding to the formation of micelles and the partitioning of the dye into their hydrophobic core.

Measurement of Micelle Size by Dynamic Light Scattering (DLS)

DLS measures the hydrodynamic radius of particles in solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion.

Materials and Equipment:

-

OGNG amphiphile solution at a concentration above the CMC

-

High-purity water (filtered to remove dust particles)

-

Dynamic Light Scattering (DLS) instrument

-

Cuvettes

Procedure:

-

Prepare a solution of OGNG in filtered, high-purity water at a concentration significantly above its CMC (e.g., 1 wt%).

-

Filter the solution through a fine-pore filter (e.g., 0.22 µm) directly into a clean, dust-free cuvette to remove any large aggregates or dust.

-

Place the cuvette in the DLS instrument and allow it to thermally equilibrate.

-

Perform the DLS measurement according to the instrument's software instructions. The instrument's correlator will analyze the scattered light intensity fluctuations.

-

Analyze the data: The software will use the Stokes-Einstein equation to calculate the hydrodynamic radius (Rh) of the micelles from their diffusion coefficient. The result is typically presented as a size distribution plot.

Visualizing OGNG Amphiphile Behavior

Molecular Structure of OGNG

Caption: Molecular architecture of the OGNG amphiphile.

Experimental Workflow for OGNG Characterization

Caption: Workflow for OGNG characterization.

Self-Assembly and Protein Encapsulation

References

Technical Guide: Hydrophilic-Lipophilic Balance (HLB) of Amphiphilic Glycosides

Disclaimer: Extensive searches for the compound "n-octyl-β-D-glucopyranosyl-N-(6-octanamidohexyl)glucopyranosiduronic amide" (OGNG) did not yield specific experimental data regarding its Hydrophilic-Lipophilic Balance (HLB). This suggests the compound may be novel, proprietary, or not widely characterized in published literature.

Therefore, this guide provides a comprehensive overview of the principles of HLB and its determination, using the structurally related and well-documented non-ionic surfactant, n-Octyl-β-D-glucopyranoside (Octyl Glucoside, OG) , as a representative example. The methodologies and principles described herein are directly applicable to the characterization of novel amphiphiles like OGNG.

Introduction to Hydrophilic-Lipophilic Balance (HLB)

The Hydrophilic-Lipophilic Balance (HLB) is a semi-empirical scale used to characterize the degree to which a surfactant is hydrophilic or lipophilic. The scale, typically ranging from 0 to 20, is a critical parameter in the formulation of emulsions, suspensions, and other colloidal systems. A low HLB value (typically 1-8) indicates a more lipophilic (oil-soluble) surfactant, making it suitable as a water-in-oil (W/O) emulsifier. Conversely, a high HLB value (typically 8-18) signifies a more hydrophilic (water-soluble) molecule, ideal for creating oil-in-water (O/W) emulsions. For drug development professionals, selecting a surfactant with the appropriate HLB is paramount for solubilizing active pharmaceutical ingredients (APIs), enhancing drug delivery, and ensuring the stability of formulations.

The HLB of a surfactant can be determined through both theoretical calculation and experimental measurement.

Theoretical Calculation of HLB

Theoretical methods provide a rapid estimation of the HLB value based on the molecular structure of the surfactant.

Griffin's Method

For non-ionic surfactants like alkyl glycosides, Griffin's method is widely used. The formula is:

HLB = 20 * (Mh / M)

Where:

-

Mh is the molecular mass of the hydrophilic portion of the molecule.

-

M is the total molecular mass of the molecule.

Davies' Method

Davies' method calculates the HLB by summing the group numbers assigned to various structural components of the molecule:

HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers)

A logical workflow for selecting a theoretical calculation method is presented below.

Caption: Workflow for selecting a theoretical HLB calculation method.

Experimental Determination of HLB

Experimental methods are essential for validating theoretical calculations and accurately determining the HLB value under specific conditions (e.g., temperature, pH, salinity).

Emulsion Titration Method

A common experimental approach is the emulsion titration or phase inversion temperature (PIT) method. This involves creating a series of emulsions with the surfactant of interest and a range of oils with known Required HLB (RHLB) values. The system that forms the most stable emulsion corresponds to the HLB of the surfactant.

Detailed Experimental Protocol: Emulsion Titration

-

Preparation of Oil Blends: Prepare a series of oil blends with varying RHLB values. For example, create blends of a low RHLB oil (e.g., mineral oil, RHLB ~4) and a high RHLB oil (e.g., oleic acid, RHLB ~17) to achieve a spectrum of RHLB values (e.g., 8, 9, 10, 11, 12, 13, 14).

-

Preparation of Surfactant Solution: Prepare an aqueous solution of the surfactant (e.g., Octyl Glucoside) at a fixed concentration (e.g., 5% w/v).

-

Emulsification: For each oil blend, mix a fixed ratio of the oil phase and the aqueous surfactant solution (e.g., 1:1 v/v).

-

Homogenization: Subject each mixture to high-shear homogenization for a consistent duration (e.g., 5 minutes) to form an emulsion.

-

Stability Assessment: Store the resulting emulsions in graduated cylinders and monitor their stability over time (e.g., 24 hours). Stability is assessed by measuring the time taken for phase separation or the volume of the separated aqueous or oil phase.

-

HLB Determination: The HLB of the surfactant is identified as the RHLB of the oil blend that produced the most stable emulsion (i.e., the least phase separation).

The experimental workflow for determining HLB via emulsion stability is outlined in the following diagram.

Caption: Experimental workflow for HLB determination by emulsion stability.

HLB Data for Octyl Glucoside (OG)

The following table summarizes the theoretical and experimental HLB values for the model surfactant, n-Octyl-β-D-glucopyranoside.

| Parameter | Value | Method |

| Molecular Formula | C₁₄H₂₈O₆ | - |

| Molecular Weight | 292.37 g/mol | - |

| Theoretical HLB | ~13.2 | Griffin's Method |

| Experimental HLB | 12 - 14 | Emulsion Titration |

| Typical Application | O/W Emulsifier, Solubilizing Agent | - |

Applications in Research and Drug Development

The HLB value is a critical determinant of a surfactant's function in various applications.

| HLB Range | Application Area | Function |

| 1-3 | Antifoaming Agents | Destabilize foams |

| 4-8 | W/O Emulsifiers | Stabilize water-in-oil emulsions |

| 7-9 | Wetting Agents | Promote surface spreading of liquids |

| 8-18 | O/W Emulsifiers | Stabilize oil-in-water emulsions |

| 13-16 | Detergents / Solubilizers | Cleanse surfaces, solubilize compounds |

| 16-20 | Hydrotropes / Solubilizers | Solubilize poorly soluble compounds |

Surfactants like Octyl Glucoside, with an HLB in the 12-14 range, are exceptionally versatile. They are widely used in biochemical and pharmaceutical applications for:

-

Solubilizing membrane proteins: Their ability to disrupt lipid bilayers while often preserving protein structure is crucial for in-vitro studies.

-

Formulating microemulsions for drug delivery: They can create stable, transparent oil-in-water microemulsions that enhance the bioavailability of poorly water-soluble drugs.

-

As wetting agents in topical formulations: They improve the contact and penetration of active ingredients into the skin.

The relationship between HLB and application is visualized below.

Caption: Relationship between HLB value and surfactant application.

Conclusion

While specific data for OGNG is not publicly available, the principles and methodologies for determining the Hydrophilic-Lipophilic Balance are well-established. By applying the theoretical and experimental frameworks detailed in this guide, researchers can effectively characterize novel amphiphiles like OGNG. An accurate HLB value is the cornerstone for predicting surfactant behavior and is indispensable for the rational design of formulations in the pharmaceutical and life sciences industries. The experimental determination of the HLB for OGNG would be a valuable contribution to its physicochemical characterization.

Commercial Availability and Technical Applications of Octyl Glucose Neopentyl Glycol (OGNG) in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl Glucose Neopentyl Glycol (OGNG) is a non-ionic detergent that has emerged as a valuable tool in the field of membrane protein research, a critical area for drug development as membrane proteins constitute a majority of current drug targets.[1] This technical guide provides an in-depth overview of the commercial availability of OGNG, its physicochemical properties, and its applications in the stabilization and structural elucidation of membrane proteins, which are pivotal for structure-based drug design.

Commercial Availability

This compound, identified by its CAS Number 1257853-32-9, is readily available for research purposes from several specialized chemical suppliers.[1][2][3] Researchers can procure this detergent from vendors such as InvivoChem, Anatrace, Sunway Pharm Ltd, and MedchemExpress, ensuring a stable supply for ongoing research and development projects.[1][2][3][4] It is typically sold in quantities ranging from milligrams to grams.[1][2]

Physicochemical Properties of this compound

Understanding the physicochemical properties of OGNG is crucial for its effective application in membrane protein studies. Key quantitative data are summarized in the table below for easy comparison.

| Property | Value | References |

| CAS Number | 1257853-32-9 | [1][2][3] |

| Molecular Formula | C27H52O12 | [2] |

| Formula Weight | 568.69 g/mol | [2] |

| Critical Micelle Concentration (CMC) in H2O | ~1.02 mM (0.058%) | [2][5] |

| Purity (by HPLC) | ≥98% | [2] |

| Solubility in Water (at 20°C) | ≥20% | [2] |

| Storage Conditions | -20°C | [2] |

Core Applications in Drug Development: Membrane Protein Stabilization and Structural Biology

The primary application of OGNG in drug development lies in its ability to gently extract membrane proteins from their native lipid bilayer environment and maintain their structural integrity and function in a soluble form.[4][6] This is a critical step for various downstream applications, including biophysical characterization, functional assays, and, most importantly, high-resolution structure determination through techniques like X-ray crystallography and cryo-electron microscopy.

The unique neopentyl glycol core structure of OGNG contributes to the formation of small, stable micelles that can effectively shield the hydrophobic transmembrane domains of proteins, thereby preventing aggregation and denaturation.[6] This enhanced stability is particularly beneficial for notoriously unstable targets such as G protein-coupled receptors (GPCRs), which are the targets of a large percentage of modern drugs.[7][8]

Experimental Protocols

While specific protocols need to be optimized for each target protein, the following sections provide detailed methodologies for key experiments involving OGNG, based on established practices in membrane protein research.

Experimental Protocol 1: Extraction of a Target Membrane Protein from Cell Membranes

This protocol outlines a general procedure for the solubilization of a recombinant membrane protein from E. coli membranes.

Materials:

-

Cell paste from E. coli expressing the target membrane protein

-

Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mM PMSF, and protease inhibitor cocktail

-

Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 1.5% (w/v) this compound (OGNG)

-

Dounce homogenizer

-

Ultracentrifuge

Procedure:

-

Cell Lysis: Resuspend the cell paste in ice-cold Lysis Buffer. Lyse the cells using a Dounce homogenizer or a microfluidizer.

-

Membrane Isolation: Centrifuge the cell lysate at 10,000 x g for 20 minutes at 4°C to remove cell debris.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.

-

Solubilization: Discard the supernatant and resuspend the membrane pellet in ice-cold Solubilization Buffer.

-

Incubate the mixture for 1-2 hours at 4°C with gentle agitation to allow for the solubilization of the membrane proteins.

-

Clarification: Centrifuge the solubilization mixture at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.

-

Collection: Carefully collect the supernatant, which contains the solubilized membrane protein in OGNG micelles. The protein is now ready for purification.

Experimental Protocol 2: Purification and Stabilization of a GPCR

This protocol describes the purification of a His-tagged GPCR and its stabilization in OGNG for structural studies.

Materials:

-

Solubilized GPCR in OGNG (from Protocol 1)

-

Ni-NTA Agarose resin

-

Wash Buffer: 50 mM HEPES pH 7.5, 300 mM NaCl, 10% glycerol, 20 mM imidazole, 0.1% (w/v) OGNG

-

Elution Buffer: 50 mM HEPES pH 7.5, 300 mM NaCl, 10% glycerol, 250 mM imidazole, 0.05% (w/v) OGNG

-

Size Exclusion Chromatography (SEC) Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% (w/v) OGNG

-

Affinity chromatography column

-

Size exclusion chromatography column

Procedure:

-

Binding: Incubate the solubilized GPCR with pre-equilibrated Ni-NTA Agarose resin for 1-2 hours at 4°C on a rotator.

-

Washing: Load the resin into an affinity chromatography column and wash with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound GPCR from the resin with 3-5 column volumes of Elution Buffer.

-

Concentration: Concentrate the eluted protein using a centrifugal filter device with an appropriate molecular weight cutoff.

-

Size Exclusion Chromatography: Further purify the concentrated protein by injecting it onto a size exclusion chromatography column pre-equilibrated with SEC Buffer. This step removes aggregates and ensures the protein is in a monodisperse state.

-

Analysis: Collect the fractions corresponding to the monomeric protein peak. Analyze the purity by SDS-PAGE and assess the monodispersity by dynamic light scattering. The purified and stabilized GPCR is now ready for downstream applications like crystallization or functional reconstitution.

Visualizations

Logical Workflow for Membrane Protein Stabilization and Functional Analysis

The following diagram illustrates the general workflow from membrane protein extraction using OGNG to its use in a functional assay, such as a ligand-binding assay, which is crucial for drug screening.

Caption: Workflow for GPCR stabilization and functional analysis.

Signaling Pathway Elucidation using a Stabilized GPCR

While no specific signaling pathways elucidated directly using OGNG have been prominently featured in the reviewed literature, the diagram below illustrates the conceptual workflow of how a GPCR, once stabilized by a detergent like OGNG, can be used to investigate its downstream signaling pathways.

Caption: Conceptual workflow for GPCR signaling pathway analysis.

Conclusion

This compound is a commercially available and effective detergent for the solubilization and stabilization of membrane proteins, which are critical targets in modern drug discovery. Its favorable physicochemical properties, particularly its ability to form small, stable micelles, make it a valuable tool for the structural and functional characterization of these challenging proteins. The experimental protocols and workflows provided in this guide offer a starting point for researchers to incorporate OGNG into their drug development pipelines, with the ultimate goal of accelerating the discovery of novel therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Pendant-bearing glucose-neopentyl glycol (P-GNG) amphiphiles for membrane protein manipulation: Importance of detergent pendant chain for protein stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. psi.ch [psi.ch]

- 5. This compound › Reagents from anatrace›Protein Sample Preparation›Sample Preparation › SERVA Electrophoresis GmbH [serva.de]

- 6. This compound (OGNG) | Others 12 | 1257853-32-9 | Invivochem [invivochem.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Membrane Protein Solubilization Using n-Octyl-β-D-glucopyranoside (OGNG)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The solubilization of integral membrane proteins from their native lipid bilayer is a critical and often challenging step in their purification and subsequent structural and functional characterization. The choice of detergent is paramount to maintaining the protein's structural integrity and biological activity. n-Octyl-β-D-glucopyranoside (OGNG), also commonly referred to as Octyl Glucoside (OG), is a non-ionic detergent widely employed for the solubilization and purification of a variety of membrane proteins.[1] Its utility is attributed to its ability to create a microenvironment that mimics the native membrane, thereby preserving the protein's conformation and function.[1] This document provides detailed application notes and protocols for the use of OGNG in membrane protein solubilization, with a focus on G protein-coupled receptors (GPCRs) and ATP-binding cassette (ABC) transporters.

Properties of n-Octyl-β-D-glucopyranoside (OGNG)

OGNG possesses several key physicochemical properties that make it a valuable tool for membrane protein research. It is a non-ionic detergent, which is generally considered "mild" as it can extract proteins from the membrane and maintain their stability without causing denaturation.[2]

Key Physicochemical Properties of OGNG and Other Common Detergents

| Detergent | Chemical Class | CMC (mM) | Aggregation Number | Micelle MW (kDa) |

| OGNG (Octyl Glucoside) | Non-ionic Glucoside | 20-25 | 27-100 | ~25 |

| DDM (n-dodecyl-β-D-maltoside) | Non-ionic Maltoside | 0.17 | 80-150 | 65-70 |

| LMNG (Lauryl Maltose Neopentyl Glycol) | Non-ionic Maltoside | 0.01 | ~400 | 91-393 |

| LDAO (Lauryldimethylamine-N-oxide) | Zwitterionic | 1-2 | 76 | 21.5 |

CMC: Critical Micelle Concentration; MW: Molecular Weight. Data compiled from multiple sources.

One of the most notable features of OGNG is its high Critical Micelle Concentration (CMC) of approximately 20-25 mM. This high CMC facilitates the removal of the detergent from the purified protein solution by techniques such as dialysis, which is a significant advantage in downstream applications like functional reconstitution and crystallization.

Quantitative Data on Membrane Protein Stability

The stability of a membrane protein in a detergent is a critical factor for successful purification and characterization. The following table summarizes the thermal stability (melting temperature, Tm) of a membrane protein in the presence of different detergents. A higher Tm indicates greater protein stability.

Thermal Stability of a Membrane Protein in Various Detergents

| Detergent | Melting Temperature (Tm) in °C |

| OGNG (Octyl Glucoside) | 32.2 |

| DDM (n-dodecyl-β-D-maltoside) | 45.7 |

| LMNG (Lauryl Maltose Neopentyl Glycol) | 50.9 |

| UDM (n-Undecyl-β-d-Maltopyranoside) | 43.4 |

| C12E8 (Dodecyl octaethylene glycol ether) | 34.3 |

Data adapted from a study on the thermal stability profiles of a membrane protein using a thiol-specific fluorochrome assay.